Cas no 2228709-02-0 (4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid)

4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
- 2228709-02-0
- EN300-1770341
-
- Inchi: 1S/C13H17FO3/c1-8(9-4-6-10(14)7-5-9)13(2,3)11(15)12(16)17/h4-8,11,15H,1-3H3,(H,16,17)
- InChI Key: ZUVHEERMKJYMBA-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C)C(C)(C)C(C(=O)O)O
Computed Properties
- Exact Mass: 240.11617256g/mol
- Monoisotopic Mass: 240.11617256g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
- XLogP3: 2.7
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770341-0.05g |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid |
2228709-02-0 | 0.05g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1770341-5g |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid |
2228709-02-0 | 5g |
$5179.0 | 2023-09-20 | ||
Enamine | EN300-1770341-0.5g |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid |
2228709-02-0 | 0.5g |
$1714.0 | 2023-09-20 | ||
Enamine | EN300-1770341-0.25g |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid |
2228709-02-0 | 0.25g |
$1642.0 | 2023-09-20 | ||
Enamine | EN300-1770341-5.0g |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid |
2228709-02-0 | 5g |
$5179.0 | 2023-06-03 | ||
Enamine | EN300-1770341-1g |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid |
2228709-02-0 | 1g |
$1785.0 | 2023-09-20 | ||
Enamine | EN300-1770341-1.0g |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid |
2228709-02-0 | 1g |
$1785.0 | 2023-06-03 | ||
Enamine | EN300-1770341-10.0g |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid |
2228709-02-0 | 10g |
$7681.0 | 2023-06-03 | ||
Enamine | EN300-1770341-2.5g |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid |
2228709-02-0 | 2.5g |
$3501.0 | 2023-09-20 | ||
Enamine | EN300-1770341-10g |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid |
2228709-02-0 | 10g |
$7681.0 | 2023-09-20 |
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid Related Literature
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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5. Book reviews
Additional information on 4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid: A Comprehensive Overview
4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid, also known by its CAS number CAS No. 2228709-02-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring, a hydroxyl group, and a branched aliphatic chain. The presence of these functional groups imparts the molecule with diverse chemical and biological properties, making it a valuable subject for research and potential applications in drug development.
The molecular structure of 4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid consists of a pentanoic acid backbone with specific substituents. The fluorine atom at the para position of the phenyl ring is a key feature that influences the compound's physicochemical properties. Fluorination is known to enhance lipophilicity and improve drug-like properties such as absorption and bioavailability. Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate pharmacokinetics and pharmacodynamics effectively.
The hydroxyl group at position 2 of the pentanoic acid chain adds another layer of complexity to this molecule. Hydroxyl groups are known for their ability to form hydrogen bonds, which can significantly affect the solubility and stability of the compound. Additionally, the two methyl groups at position 3 create steric hindrance, which can influence the molecule's conformation and reactivity. This combination of functional groups makes 4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid a versatile compound with potential applications in various chemical reactions and biological systems.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing CAS No. 2228709-02-0. One notable approach involves the use of transition metal catalysts to facilitate coupling reactions between aromatic rings and carboxylic acids. These methods not only improve yield but also allow for greater control over the stereochemistry of the product. The ability to synthesize this compound in large quantities has paved the way for its exploration in preclinical studies.
In terms of biological activity, 4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid has shown promising results in several assays. For instance, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Furthermore, preliminary data suggest that this compound may possess antioxidant properties, making it a candidate for applications in oxidative stress-related diseases.
The fluorinated phenyl group also contributes to the compound's ability to interact with biological targets such as receptors and enzymes. Computational modeling studies have revealed that the fluorine atom enhances the molecule's binding affinity by creating favorable electronic interactions with target proteins. This insight has led researchers to explore its potential as a lead compound in drug discovery programs targeting specific therapeutic areas.
In addition to its pharmacological applications, CAS No. 2228709-02-0 has shown promise in materials science. Its unique structure allows it to act as a building block for more complex molecules with tailored properties. For example, researchers have investigated its use in polymer synthesis, where it serves as a monomer capable of forming materials with enhanced mechanical and thermal stability.
The future outlook for 4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid is bright, with ongoing research focusing on optimizing its synthesis and exploring its therapeutic potential further. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its mechanism of action and clinical applications.
In conclusion, CAS No. 2228709-02-0, or 4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid, stands as a testament to the ingenuity of modern chemistry. Its unique structure and diverse functional groups make it a valuable tool for researchers across multiple disciplines. As our understanding of this compound continues to grow, so too does its potential to contribute to advancements in medicine and materials science.
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